molecular formula C8H8BrF3O2 B8005219 2-Bromo-2-(trifluoroacetyl)cyclohexanone

2-Bromo-2-(trifluoroacetyl)cyclohexanone

Cat. No.: B8005219
M. Wt: 273.05 g/mol
InChI Key: MOEWMPSDTZWJNO-UHFFFAOYSA-N
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Description

2-Bromo-2-(trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H8BrF3O2. It is a brominated derivative of cyclohexanone, featuring a trifluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(trifluoroacetyl)cyclohexanone typically involves the bromination of 2-trifluoroacetylcyclohexanone. The reaction is carried out using molecular bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The bromination process is stereoselective and results in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-2-(trifluoroacetyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2-(trifluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The bromine atom and trifluoroacetyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 2-Bromo-2-(trifluoroacetyl)cyclohexanone is unique due to the presence of both bromine and trifluoroacetyl groups, which impart distinct chemical properties. Compared to 2-Bromocyclohexanone, it has enhanced reactivity and potential for forming more complex derivatives. The trifluoroacetyl group also increases its stability and resistance to certain chemical conditions .

Properties

IUPAC Name

2-bromo-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3O2/c9-7(6(14)8(10,11)12)4-2-1-3-5(7)13/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWMPSDTZWJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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